2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine
Overview
Description
2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C12H9BrF2N2 and its molecular weight is 299.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications of Brominated Compounds
Practical Synthesis of Bromobiphenyls : A study reported a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals. This synthesis is part of broader research into developing efficient, large-scale production methods for brominated compounds (Qiu et al., 2009).
Environmental Impact of Brominated Flame Retardants : Another study critically reviewed the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This underscores the environmental significance of brominated compounds and the necessity of monitoring their applications (Zuiderveen et al., 2020).
Chemistry of Quinoxaline Compounds : The applications of quinoxaline compounds, including their synthesis and antitumoral properties, have been explored. Quinoxaline and its analogs serve as ligands in catalysts, indicating the broad utility of such brominated compounds in pharmaceuticals and other chemical reactions (Pareek & Kishor, 2015).
Toxicology and Pharmacokinetics of Psychoactive Substances : A review focused on the pharmacology, pharmacodynamics, and toxicology of certain psychoactive substances, including NBOMe hallucinogens. This highlights the importance of understanding the biological effects and risks associated with novel brominated psychoactive compounds (Nugteren-van Lonkhuyzen et al., 2015).
Properties
IUPAC Name |
2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORIOODRBDTNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)NC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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